N-(3-hydroxy-4,4-dimethylpentyl)quinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxy-4,4-dimethylpentyl)quinoxaline-2-carboxamide is a synthetic organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a hydroxy group and a dimethylpentyl chain attached to the quinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-4,4-dimethylpentyl)quinoxaline-2-carboxamide typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the quinoxaline derivative with an appropriate carboxylic acid or its derivative (e.g., acid chloride or ester) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Attachment of the Hydroxy-Dimethylpentyl Chain: The hydroxy-dimethylpentyl chain can be attached via nucleophilic substitution or addition reactions, where the quinoxaline derivative reacts with a suitable alkylating agent or Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-4,4-dimethylpentyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LAH) or borane.
Substitution: The quinoxaline core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LAH, borane, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted quinoxaline derivatives.
Scientific Research Applications
N-(3-hydroxy-4,4-dimethylpentyl)quinoxaline-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-4,4-dimethylpentyl)quinoxaline-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxy-4,4-dimethylpentyl)quinoxaline-2-carboxylate
- N-(3-hydroxy-4,4-dimethylpentyl)quinoxaline-2-thiocarboxamide
- N-(3-hydroxy-4,4-dimethylpentyl)quinoxaline-2-sulfonamide
Uniqueness
N-(3-hydroxy-4,4-dimethylpentyl)quinoxaline-2-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the hydroxy-dimethylpentyl chain and the carboxamide group allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(3-hydroxy-4,4-dimethylpentyl)quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-16(2,3)14(20)8-9-17-15(21)13-10-18-11-6-4-5-7-12(11)19-13/h4-7,10,14,20H,8-9H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCKDURPYDMKDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)C1=NC2=CC=CC=C2N=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.